molecular formula C10H16N2 B7767423 N,N,N',N'-Tetramethyl-P-phenylenediamine CAS No. 27215-51-6

N,N,N',N'-Tetramethyl-P-phenylenediamine

Cat. No.: B7767423
CAS No.: 27215-51-6
M. Wt: 164.25 g/mol
InChI Key: CJAOGUFAAWZWNI-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetramethyl-P-phenylenediamine is an organic compound known for its role as a redox mediator. It is a derivative of phenylenediamine and is characterized by its ability to undergo oxidation easily. This compound is often used in various biochemical assays and industrial applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

N,N,N’,N’-Tetramethyl-P-phenylenediamine interacts with various enzymes and proteins in biochemical reactions . It is used as a reducing co-substrate for heme peroxidases . It also acts as an electron donor for photosystem I and an electron acceptor in photosystem II .

Cellular Effects

The effects of N,N,N’,N’-Tetramethyl-P-phenylenediamine on cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N,N,N’,N’-Tetramethyl-P-phenylenediamine exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of N,N,N’,N’-Tetramethyl-P-phenylenediamine in laboratory settings can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of N,N,N’,N’-Tetramethyl-P-phenylenediamine vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

N,N,N’,N’-Tetramethyl-P-phenylenediamine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

N,N,N’,N’-Tetramethyl-P-phenylenediamine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of N,N,N’,N’-Tetramethyl-P-phenylenediamine and its effects on activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetramethyl-P-phenylenediamine can be synthesized through the methylation of p-phenylenediamine. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete methylation of the amine groups .

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetramethyl-P-phenylenediamine often involves large-scale methylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetramethyl-P-phenylenediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of the oxidation of N,N,N’,N’-Tetramethyl-P-phenylenediamine is the radical cation Wurster’s Blue, which is a stable intermediate used in various redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N’,N’-Tetramethyl-P-phenylenediamine is unique due to its high redox potential and stability in both its oxidized and reduced forms. This makes it particularly useful in redox reactions and as a mediator in various biochemical and industrial processes .

Biological Activity

N,N,N',N'-Tetramethyl-P-phenylenediamine (TMPD) is a synthetic compound known for its diverse applications in biochemical assays and electrochemical studies. This article provides a comprehensive overview of its biological activity, including its role in enzyme assays, oxidative stress responses, and potential therapeutic applications.

Overview of this compound

TMPD is a colorimetric reagent primarily used to assess the activity of various enzymes, particularly those involved in oxidative processes. Its ability to undergo oxidation makes it a valuable tool in biochemical research.

Enzyme Assays

One of the most notable applications of TMPD is in the assay of cyclooxygenase (COX) activity. COX enzymes are crucial in the conversion of arachidonic acid to prostanoids, which are involved in numerous physiological processes. TMPD has been identified as an effective substrate for high-throughput microplate assays designed to screen potential COX inhibitors, which may lead to new therapeutic agents .

Table 1: Summary of TMPD Applications in Enzyme Assays

ApplicationDescriptionReference
COX Activity AssayUsed as a colorimetric reagent to measure COX activity
Oxidase ActivityEvaluated for cytochrome oxidase activity in Bacillus strains

Oxidative Stress and Cellular Effects

Research has shown that TMPD can induce oxidative stress in various biological systems. In studies involving p-phenylenediamine (PPD), a related compound, it was observed that exposure led to increased levels of reactive oxygen species (ROS) and subsequent cellular damage, including apoptosis and autophagy . The mechanisms underlying these effects involve the upregulation of specific biomarkers associated with oxidative stress and inflammation.

Case Study: PPD-Induced Bladder Inflammation

  • Findings : PPD exposure resulted in significant infiltration of neutrophils and mast cells in the bladder, along with elevated levels of oxidative stress markers.
  • Biomarkers : Increased levels of LC3 II (autophagy), poly(ADP-ribose) polymerase (apoptosis), and Caspase 1 (pyroptosis) were noted.
  • Intervention : Novel synthetic compounds were shown to ameliorate these effects, indicating potential therapeutic avenues for managing TMPD-related toxicity .

TMPD's redox properties have led to its use in electrochemical applications. It can form stable redox-active species that are utilized in the design of electrodes for various electro-catalytic processes. For instance, TMPD has been coupled with other compounds like 4-nitroaniline to enhance electrode performance for detecting biomolecules such as homocysteine . This application highlights its potential in biosensing technologies.

Table 2: Electrochemical Applications of TMPD

ApplicationDescriptionReference
Electrode FabricationCoupled with 4-nitroaniline for enhanced electro-catalytic activity
Cytochrome Oxidase ActivityAssessed using TMPD as a substrate in Bacillus strains

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine
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InChI

InChI=1S/C10H16N2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

CJAOGUFAAWZWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N(C)C
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Molecular Formula

C10H16N2
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Record name N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE
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DSSTOX Substance ID

DTXSID5026124
Record name N,N,N',N'-Tetramethyl-p-phenylenediamine
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Molecular Weight

164.25 g/mol
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Physical Description

Leaflets or a drab green solid. (NTP, 1992), Solid; [Merck Index] Drab green solid; [NTP] Grey powder; [Sigma-Aldrich MSDS]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Boiling Point

500 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Vapor Pressure

0.07 [mmHg]
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CAS No.

100-22-1, 27215-51-6
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Record name N,N,N′,N′-Tetramethyl-p-phenylenediamine
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Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetramethyl-
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Melting Point

120 to 124 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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